cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine
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Overview
Description
cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C9H17FN2 and a molecular weight of 172.25 g/mol . This compound is characterized by the presence of a fluorine atom at the 3rd position and a pyrrolidinyl group at the 4th position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine is used in various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and chemical products.
Safety and Hazards
The safety information for “cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine” includes a variety of precautionary statements . These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the fluorine atom and the pyrrolidinyl group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from acyclic precursors through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
cis-3-Fluoro-4-(morpholin-1-yl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
cis-3-Fluoro-4-(piperidin-1-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
trans-3-Fluoro-4-(pyrrolidin-1-yl)piperidine: Similar structure but with a trans configuration instead of a cis configuration.
The uniqueness of this compound lies in its specific configuration and the presence of both the fluorine atom and the pyrrolidinyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-3-fluoro-4-pyrrolidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMIILUFKFCNK-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC[C@@H]2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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